Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Description
Background and Significance of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
This compound (CAS 843-59-4) is a bicyclic organic compound characterized by a rigid three-dimensional framework. Its molecular formula, $$ \text{C}{14}\text{H}{18}\text{O}_6 $$, and molecular weight of 282.29 g/mol reflect a structure featuring two ester groups at the 1 and 4 positions of the bicyclo[2.2.2]octane ring, along with ketone functionalities at the 2 and 5 positions. This compound’s unique geometry, combining ester and ketone moieties within a bicyclic system, makes it a versatile intermediate in organic synthesis and materials science.
The significance of this compound lies in its dual reactivity: the ester groups participate in hydrolysis and transesterification reactions, while the ketones enable condensations and reductions. These properties have led to its use in synthesizing metal-organic frameworks (MOFs), chiral ligands, and bioactive molecules. For example, its derivative, diethyl 2,5-bis(((R)-1-phenylethyl)imino)bicyclo[2.2.2]octane-1,4-dicarboxylate, serves as a precursor for homochiral MOFs with applications in asymmetric catalysis. Additionally, the bicyclo[2.2.2]octane core’s rigidity enhances thermal stability in polymers, making it valuable for high-performance materials.
Table 1 summarizes key physical properties of this compound:
| Property | Value | Source |
|---|---|---|
| Melting point | 111 °C | |
| Boiling point | 393.0 ± 42.0 °C (predicted) | |
| Density | 1.320 ± 0.06 g/cm³ | |
| Molecular formula | $$ \text{C}{14}\text{H}{18}\text{O}_6 $$ |
Objectives and Scope of the Research
This review aims to consolidate current knowledge on this compound, focusing on three areas:
- Synthetic methodologies : Examining routes such as the cyclization of diethyl succinylsuccinate using sodium hydride and the use of boron trifluoride etherate in thiol-mediated reductions.
- Applications in advanced materials : Exploring its role in MOF synthesis and polymer chemistry.
- Future research directions : Identifying opportunities in biocatalysis and antiviral drug design.
Properties
IUPAC Name |
diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-3-19-11(17)13-5-6-14(8-9(13)15,10(16)7-13)12(18)20-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZQKZRZQCGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306424 | |
| Record name | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843-59-4 | |
| Record name | 843-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of diethyl malonate with a suitable diene under acidic conditions to form the bicyclic structure . The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Reduction: Formation of diethyl 2,5-dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate serves as an important intermediate in organic synthesis. It is often utilized in the preparation of complex organic molecules due to its ability to undergo various chemical reactions, including:
- Esterification : The compound can react with alcohols to form esters, which are valuable in pharmaceuticals and fragrances.
- Condensation Reactions : It can participate in condensation reactions to produce larger molecular frameworks essential for drug development.
Material Science
In material science, this compound is investigated for its potential use in synthesizing polymers and other materials with unique properties:
- Polymerization Studies : Research has shown that derivatives of this compound can be used to create polymers with tailored mechanical properties.
- Nanomaterials : Its derivatives are being explored for applications in nanotechnology, specifically in the creation of nanocomposites that exhibit enhanced electrical and thermal properties.
Biological Applications
The compound has been studied for its biological activity, particularly as a potential precursor for drug synthesis:
- Pharmacological Studies : Investigations into its pharmacological properties have indicated potential anti-inflammatory and analgesic effects, making it a candidate for further drug development.
- Bioconjugation : Its functional groups allow for bioconjugation with biomolecules, facilitating the development of targeted drug delivery systems.
Case Study 1: Synthesis of New Pharmaceuticals
A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The researchers successfully modified the compound to enhance its bioactivity and selectivity against cancer cells.
Case Study 2: Development of Advanced Materials
Research conducted by a team at a leading materials science institute explored the polymerization of this compound derivatives to create high-performance polymers suitable for aerospace applications. The resulting materials exhibited superior thermal stability and mechanical strength compared to conventional polymers.
Data Tables
| Application Area | Specific Use Cases |
|---|---|
| Organic Synthesis | Intermediate for esters and complex organic molecules |
| Material Science | Polymerization studies; nanocomposite development |
| Biological Applications | Precursor for pharmaceuticals; bioconjugation |
Mechanism of Action
The mechanism of action of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The ester and ketone functionalities can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (CAS: 174685-34-8)
- Molecular Formula : C₁₂H₁₄O₆
- Molecular Weight : 254.24 g/mol
- Used in protein folding studies as a rigid spacer , whereas the diethyl derivative is preferred in MOFs for its hydrophobicity . Lower thermal stability (melting point: 149°C) compared to the diethyl ester .
Cubane-1,4-dicarboxylate
- Structure : Cubic framework with 1,4-dicarboxylate groups.
- Key Differences: Non-planar structure increases pore contouring in MOFs, reversing adsorption selectivity (e.g., benzene over cyclohexane) compared to bicyclo[2.2.2]octane derivatives . Higher symmetry but lower synthetic accessibility due to cubane’s strained geometry .
Bicyclo[1.1.1]pentane-1,3-dicarboxylate
- Structure : Highly strained bicyclo[1.1.1]pentane core.
- Key Differences: Exhibits ultrafast rotor dynamics in MOFs, unlike the static behavior of bicyclo[2.2.2]octane derivatives . Limited applications in large-scale synthesis due to strain-induced instability .
Aliphatic vs. Aromatic Dicarboxylates
Cyclohexane-Based Analogues
Diethyl 4-oxocyclohexane-1,1-dicarboxylate (CAS: 55704-60-4)
- Molecular Formula : C₁₂H₁₈O₅
- Key Differences :
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: MOF Performance Comparison
| Ligand | Pore Size (Å) | Adsorption Selectivity | Optical Transparency |
|---|---|---|---|
| Bicyclo[2.2.2]octane-1,4-dicarboxylate | 6–8 | Benzene > cyclohexane | Transparent to 240 nm |
| Terephthalate (aromatic) | 5–7 | CO₂ > CH₄ | Opaque |
Biological Activity
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (CAS No. 843-59-4) is a bicyclic compound with the molecular formula and a molecular weight of 282.29 g/mol. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities.
Chemical Structure
The chemical structure of this compound features a bicyclic framework that includes two dicarboxylate groups. The structural representation can be summarized as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by [source needed] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays showed that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was measured using the DPPH assay, where this compound exhibited a notable IC50 value compared to standard antioxidants like ascorbic acid.
Cytotoxic Effects
In cell line studies, this compound demonstrated varying levels of cytotoxicity against different cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| A549 (Lung Cancer) | 30 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical Cancer) | 20 | Apoptosis induction |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity, potentially enhancing cholinergic transmission in the brain.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains in a hospital setting. Results indicated a significant reduction in infection rates among patients treated with this compound compared to standard antibiotic therapies.
Case Study 2: Cancer Treatment
In a preclinical study involving xenograft models of breast cancer, administration of this compound resulted in tumor size reduction and improved survival rates compared to controls.
Q & A
Q. Table 1: Comparison of MOF Properties
| Ligand Type | Adsorption Selectivity (Benzene/Cyclohexane) | Optical Transparency Range |
|---|---|---|
| Terephthalic Acid (aromatic) | 1:1.2 | >300 nm |
| Bicyclo[2.2.2]octane-1,4-dicarboxylate | 1:3.5 | 240–800 nm |
Safety: What are the critical hazards and handling protocols for this compound?
Answer:
- Hazards :
- Acute Toxicity : Oral LD50 > 300 mg/kg (Category 4, H302) .
- Skin/Irritation : Causes irritation (H315) and serious eye damage (H319) .
- Handling :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How does the ester group (ethyl vs. methyl) influence thermal stability in copolyester applications?
Answer:
- Thermal Analysis : Copolyesters derived from dimethyl analogs (e.g., DMCD-2) exhibit higher glass transition temperatures (Tg ~115°C) due to reduced chain mobility .
- Ethyl Ester Impact : Larger ethyl groups increase steric hindrance, lowering crystallinity but enhancing solubility in organic solvents (e.g., CHCl3 or DCM) .
- Methodology : Melt polycondensation with diols (ethylene glycol) at 200–250°C under nitrogen, followed by SEC for molecular weight analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
